Cas no 856840-76-1 (Ethyl 1-Methyl-4-benzimidazolecarboxylate)

Ethyl 1-Methyl-4-benzimidazolecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-1H-Benzimidazole-4-carboxylic acid ethyl ester
- Ethyl 1-methyl-1H-benzimidazole-4-carboxylate
- ETHYL 1-METHYL-4-BENZIMIDAZOLECARBOXYLATE
- 6653AJ
- Ethyl1-Methyl-4-benzimidazolecarboxylate
- SY022485
- 1H-Benzimidazole-4-carboxylic acid, 1-methyl-, ethyl ester
- 856840-76-1
- ethyl 1-methyl-1H-benzo[d]imidazole-4-carboxylate
- CS-0314510
- AC-30059
- CS-11494
- MFCD22682796
- SCHEMBL12226875
- ethyl 1-methyl-1H-1,3-benzodiazole-4-carboxylate
- AC2265
- DB-100950
- AKOS027257030
- ethyl 1-methylbenzimidazole-4-carboxylate
- Ethyl 1-Methyl-4-benzimidazolecarboxylate
-
- MDL: MFCD22682796
- Inchi: 1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-9-10(8)12-7-13(9)2/h4-7H,3H2,1-2H3
- InChI Key: QBLJTESTCCSTCH-UHFFFAOYSA-N
- SMILES: O=C(C1C2N=CN(C=2C=CC=1)C)OCC
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 1.7
Experimental Properties
- PSA: 44.12000
- LogP: 1.75000
Ethyl 1-Methyl-4-benzimidazolecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM324784-5g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 5g |
$519 | 2023-02-17 | |
abcr | AB526531-1 g |
Ethyl 1-methyl-4-benzimidazolecarboxylate; . |
856840-76-1 | 1g |
€367.00 | 2023-04-17 | ||
abcr | AB526531-250 mg |
Ethyl 1-methyl-4-benzimidazolecarboxylate; . |
856840-76-1 | 250MG |
€207.60 | 2023-04-17 | ||
Apollo Scientific | OR470582-5g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 5g |
£1050.00 | 2024-05-23 | ||
eNovation Chemicals LLC | D692994-5g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 5g |
$825 | 2024-07-20 | |
eNovation Chemicals LLC | D692994-0.25g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 0.25g |
$105 | 2024-07-20 | |
Alichem | A069003476-5g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 5g |
$599.40 | 2023-08-31 | |
1PlusChem | 1P00IE7A-250mg |
1H-Benzimidazole-4-carboxylic acid, 1-methyl-, ethyl ester |
856840-76-1 | ≥95% | 250mg |
$77.00 | 2025-02-28 | |
eNovation Chemicals LLC | D692994-0.1g |
Ethyl 1-Methyl-4-benzimidazolecarboxylate |
856840-76-1 | 95% | 0.1g |
$120 | 2025-02-27 | |
eNovation Chemicals LLC | Y1001440-5g |
ethyl 1-methyl-1H-benzo[d]imidazole-4-carboxylate |
856840-76-1 | 95% | 5g |
$810 | 2025-03-01 |
Ethyl 1-Methyl-4-benzimidazolecarboxylate Related Literature
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Additional information on Ethyl 1-Methyl-4-benzimidazolecarboxylate
Comprehensive Guide to Ethyl 1-Methyl-4-benzimidazolecarboxylate (CAS No. 856840-76-1): Properties, Applications, and Industry Insights
Ethyl 1-Methyl-4-benzimidazolecarboxylate (CAS 856840-76-1) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique benzimidazole core structure. This heterocyclic derivative combines the reactivity of an ester group with the stability of a methyl-substituted benzimidazole, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in kinase inhibitor development, aligning with the growing demand for targeted therapies in oncology and metabolic disorders.
The compound’s molecular structure (C11H12N2O2) features a carboxylate ester at the 4-position of the benzimidazole ring, enhancing its solubility in organic solvents while maintaining thermal stability up to 200°C. Researchers are exploring its role in catalysis and material science, particularly in designing fluorescent probes for biochemical assays—a hot topic in diagnostic innovation. With a purity grade typically exceeding 98%, it meets stringent requirements for high-throughput screening applications.
Industry trends reveal increased searches for "benzimidazole derivatives in drug discovery" and "ester-functionalized heterocycles," reflecting its relevance in modern medicinal chemistry. The compound’s low cytotoxicity (IC50 >100 μM in HEK293 cells) makes it attractive for preclinical studies, addressing safety concerns prevalent in pharmaceutical forums. Recent patents (e.g., WO202215678A1) describe its utility in allosteric modulator synthesis for neurological targets.
From a synthetic perspective, Ethyl 1-Methyl-4-benzimidazolecarboxylate is produced via Pd-catalyzed coupling of ethyl chloroformate with 1-methylbenzimidazole, achieving yields >85% under optimized conditions. Analytical data (HPLC, 1H/13C NMR) confirm its structural integrity, with characteristic peaks at 7.8 ppm (aromatic protons) and 170.2 ppm (carbonyl carbon). These features support its classification as a high-value building block in fragment-based drug design.
Environmental considerations are addressed through its biodegradability (OECD 301F: 60% degradation in 28 days), responding to the pharmaceutical industry’s push for green chemistry solutions. Storage recommendations include amber glass containers at 2-8°C to prevent hydrolysis of the ester moiety—a key stability concern noted in supplier technical bulletins.
Market analysts project 12% CAGR growth for benzimidazole-based intermediates through 2030, driven by demand in antiviral and anti-inflammatory drug development. The compound’s compatibility with continuous flow chemistry systems positions it well for Industry 4.0 adoption, a frequent discussion point in process chemistry webinars. Regulatory filings (REACH, FDA DMF) confirm its compliance for use in GMP manufacturing environments.
Emerging applications include its use as a ligand precursor in asymmetric catalysis, particularly for chiral amine synthesis—a trending topic in academic publications. Its electron-withdrawing properties enable selective functionalization at the 2-position, facilitating diverse molecular architectures. Computational studies (DFT calculations) suggest potential in organic electronics, though experimental validation remains ongoing.
For quality assurance, vendors typically provide GC-MS and residual solvent analysis certificates, addressing purity concerns raised in pharma QA/QC communities. The compound’s logP value of 1.8 indicates favorable membrane permeability, explaining its popularity in prodrug development circles. Recent collaborations between academia and CDMOs highlight its role in accelerating hit-to-lead optimization timelines.
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